An In-depth Technical Guide to 2-Methylbenzamidine Hydrochloride (CAS No. 18636-98-1)
An In-depth Technical Guide to 2-Methylbenzamidine Hydrochloride (CAS No. 18636-98-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbenzamidine hydrochloride, with the Chemical Abstracts Service (CAS) number 18636-98-1, is a synthetic organic compound that serves as a valuable tool in biochemical research and pharmaceutical development.[1] It is structurally an amidine derivative of toluene. This technical guide provides a comprehensive overview of its chemical and physical properties, a plausible synthesis route, its primary application as a serine protease inhibitor, and a detailed experimental protocol for its characterization and use.
Physicochemical Properties
2-Methylbenzamidine hydrochloride is a white solid that is typically handled as its hydrochloride salt to improve stability and solubility in aqueous solutions.[1][2] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 18636-98-1 | [3] |
| Molecular Formula | C₈H₁₁ClN₂ | |
| Molecular Weight | 170.64 g/mol | [3] |
| Appearance | White solid | [1] |
| Melting Point | 249-250 °C | [4] |
| SMILES | Cl.Cc1ccccc1C(N)=N | [2] |
| InChI | 1S/C8H10N2.ClH/c1-6-4-2-3-5-7(6)8(9)10;/h2-5H,1H3,(H3,9,10);1H | [2] |
| InChI Key | USHZYUPZIKQYMI-UHFFFAOYSA-N | [2] |
Synthesis
Proposed Synthesis of 2-Methylbenzamidine Hydrochloride
Mechanism of Action: Serine Protease Inhibition
2-Methylbenzamidine hydrochloride is a competitive inhibitor of serine proteases.[1] Serine proteases are a class of enzymes characterized by a highly reactive serine residue in their active site, which is crucial for their catalytic activity in cleaving peptide bonds. The inhibitory activity of benzamidine derivatives stems from their structural similarity to the natural substrate, arginine, allowing them to bind to the active site of the enzyme.
The positively charged amidinium group of the benzamidine moiety forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the enzyme. This interaction mimics the binding of the guanidinium group of an arginine substrate. The aromatic ring of the benzamidine derivative engages in hydrophobic interactions with the side chains of other residues lining the active site. The 2-methyl substituent on the benzene ring can further influence the binding affinity and selectivity through steric and hydrophobic interactions within the S1 pocket.
Experimental Protocols
Synthesis of 2-Methylbenzamidine Hydrochloride (Proposed)
This protocol is adapted from the synthesis of benzamidine hydrochloride and has not been experimentally validated for the 2-methyl derivative.
Materials:
-
2-Methylbenzonitrile
-
Anhydrous Ethanol
-
Dry Hydrogen Chloride Gas
-
Anhydrous Ammonia Gas
-
Anhydrous Diethyl Ether
Procedure:
-
Dissolve 2-methylbenzonitrile (1 equivalent) in anhydrous ethanol in a flask equipped with a gas inlet tube and a drying tube.
-
Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution until saturation.
-
Seal the flask and allow it to stand at room temperature for 48 hours. The imidate ester hydrochloride should precipitate as a white solid.
-
Collect the solid by filtration under anhydrous conditions and wash with a small amount of cold, anhydrous diethyl ether.
-
Suspend the imidate ester hydrochloride in anhydrous ethanol.
-
Bubble anhydrous ammonia gas through the suspension with stirring for several hours.
-
Filter the reaction mixture to remove the precipitated ammonium chloride.
-
Evaporate the filtrate under reduced pressure to obtain the crude 2-Methylbenzamidine hydrochloride.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to yield the purified product.
Serine Protease Inhibition Assay
This is a general protocol to determine the inhibitory activity of 2-Methylbenzamidine hydrochloride against a model serine protease, such as trypsin.
Materials:
-
Trypsin (e.g., from bovine pancreas)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or other suitable chromogenic substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2, containing 20 mM CaCl₂)
-
2-Methylbenzamidine hydrochloride stock solution (e.g., in DMSO or buffer)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the 2-Methylbenzamidine hydrochloride stock solution in Tris-HCl buffer.
-
In a 96-well microplate, add a fixed amount of trypsin solution to each well.
-
Add varying concentrations of the 2-Methylbenzamidine hydrochloride dilutions to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding a fixed concentration of the BAPNA substrate to each well.
-
Immediately monitor the increase in absorbance at 405 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
-
Plot the initial reaction velocity against the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive and the Michaelis-Menten constant (Km) of the substrate is known.
Spectroscopic Data
Conclusion
2-Methylbenzamidine hydrochloride is a valuable research tool for studying the structure and function of serine proteases. Its ability to act as a competitive inhibitor makes it useful for a variety of applications, from basic enzymology to the development of new therapeutic agents. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and a framework for its experimental use. Researchers are encouraged to consult the primary literature for more specific applications and to validate the proposed synthesis and assay conditions for their particular experimental setup.
References
- 1. Benzamide, 2-methyl- [webbook.nist.gov]
- 2. 2-methyl-benzamidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. 2-Methylbenzamidine hydrochloride | 18636-98-1 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. Benzamide, 2-methyl- [webbook.nist.gov]
